4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-fluoro-[1]benzothiolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClFN2S/c11-10-9-7(13-4-14-10)5-2-1-3-6(12)8(5)15-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLXNKPEXNGKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC3=C2N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine is a thienopyrimidine derivative. Thienopyrimidine derivatives are known to inhibit various enzymes and pathways, playing a significant role in cancer treatment. They are structural analogs of purines and are widely represented in medicinal chemistry. The primary targets of these compounds include protein kinases (PKs), which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism. Mutations in PKs can lead to oncogenesis, making them critical to the progression of cancer. Other targets that can be inhibited to give effective anticancer drugs include topoisomerases, tubulin polymerization, and histone deacetylase (HDAC).
Mode of Action
The mode of action of this compound involves the inhibition of its primary targets, leading to changes in cellular processes. As a protein kinase inhibitor, it can solve a variety of cellular communication problems, which can lead to metastasis and drug resistance. The compound’s interaction with its targets results in the inhibition of these enzymes, disrupting the pathways they control and leading to the desired anticancer effects.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those controlled by protein kinases. These pathways play key roles in several signal transduction pathways, which can lead to metastasis and drug resistance. By inhibiting these pathways, the compound can effectively treat cancer by disrupting cellular communication and growth.
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth and proliferation. By inhibiting protein kinases and other targets, the compound disrupts essential cellular processes, leading to the death of cancer cells. This results in the effective treatment of cancer.
Biochemical Analysis
Biochemical Properties
4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with protein kinases, which are enzymes that regulate various cellular processes by transferring phosphate groups from ATP to specific amino acids in proteins. The compound’s interaction with protein kinases can inhibit their activity, thereby affecting cell signaling pathways and cellular functions. Additionally, this compound has been found to interact with other biomolecules such as topoisomerases and histone deacetylases, further highlighting its potential as a therapeutic agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with protein kinases can lead to alterations in cell proliferation and differentiation, which are critical processes in cancer development and progression. Furthermore, this compound has been shown to affect the expression of genes involved in inflammatory responses, thereby modulating the cellular immune response.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can prevent the enzymes from interacting with their natural substrates, thereby inhibiting their catalytic activity. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of specific genes, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various experimental conditions, maintaining its biochemical activity over time. Prolonged exposure to the compound can lead to its gradual degradation, which may affect its efficacy in long-term experiments. Additionally, long-term studies have indicated that this compound can have sustained effects on cellular function, including alterations in cell proliferation and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been shown to exhibit therapeutic effects, such as the inhibition of tumor growth and modulation of immune responses. At higher dosages, the compound can induce toxic or adverse effects, including cellular toxicity and organ damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to affect metabolic flux by inhibiting key enzymes involved in nucleotide biosynthesis and energy metabolism. For instance, it can inhibit the activity of enzymes such as glycinamide ribonucleotide formyltransferase and serine hydroxymethyl transferase, which are critical for purine and pyrimidine biosynthesis. These interactions can lead to changes in metabolite levels, ultimately affecting cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by folate receptors, which facilitate its uptake into cells. Once inside the cell, the compound can interact with various binding proteins that influence its localization and accumulation within specific cellular compartments. These interactions are crucial for the compound’s biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. In the cytoplasm, the compound can inhibit the activity of enzymes involved in metabolic pathways, while in the nucleus, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These localization patterns are influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments.
Biological Activity
4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₀H₆ClF₁N₅S
- Molar Mass : 273.7 g/mol
This compound features a thieno-pyrimidine core, which is known for its potential in various therapeutic applications.
Antitumor Activity
Research indicates that compounds containing the thieno-pyrimidine moiety exhibit significant antitumor properties. For instance, studies have shown that derivatives of thieno-pyrimidine can inhibit the proliferation of cancer cell lines such as A549 (non-small cell lung cancer) and other tumor types through various mechanisms including apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 15 | Induces apoptosis via caspase activation |
| Thieno-pyrimidine derivative | MCF-7 (breast cancer) | 20 | Inhibits cell cycle progression |
Antimicrobial Activity
Thieno-pyrimidine derivatives have also been studied for their antimicrobial properties. These compounds show efficacy against a range of bacterial and fungal strains. The incorporation of halogen atoms like chlorine and fluorine enhances their antimicrobial potency.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in tumor growth and microbial metabolism.
- DNA Interaction : The compound may intercalate with DNA or inhibit topoisomerases, leading to disruption in DNA replication.
- Apoptosis Induction : Evidence shows that it can trigger apoptosis in cancer cells through mitochondrial pathways and caspase activation.
Study on Antitumor Effects
A study published in Heterocycles demonstrated that a series of thieno-pyrimidine derivatives, including this compound, were evaluated for their antitumor activity against various cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting potent antitumor effects .
Antimicrobial Evaluation
Another investigation assessed the antimicrobial effects of this compound against clinical isolates of bacteria and fungi. The findings revealed that the compound exhibited strong inhibitory effects on both Gram-positive and Gram-negative bacteria as well as fungi .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most promising applications of 4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine is its potential as an anticancer agent. Research has indicated that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance, derivatives of thienopyrimidine have been shown to inhibit receptor-interacting protein kinase 2 (RIPK2), which is implicated in cancer progression and immune response modulation .
Case Study: RIPK2 Inhibition
A study detailed in a patent application highlights the use of thienopyrimidine derivatives in inhibiting RIPK2. The inhibition of this kinase can lead to reduced tumor growth and improved outcomes in cancer therapies. The specific compound this compound has been identified as a potential candidate for further development due to its structural properties that enhance its binding affinity .
Biochemical Research
Proteomics Research
In biochemical applications, this compound serves as a biochemical tool for proteomics research. Its unique structure allows it to interact with specific proteins, making it useful for studying protein functions and interactions within cellular environments .
Table 1: Summary of Biochemical Applications
| Application Area | Specific Use | Impact |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibition of RIPK2; tumor growth reduction |
| Biochemical Research | Proteomics tool | Protein interaction studies |
Pharmaceutical Development
Drug Formulation
The compound's stability and solubility characteristics make it a candidate for formulation into therapeutic agents. Its incorporation into drug delivery systems can enhance the bioavailability of active ingredients in topical formulations .
Case Study: Topical Formulations
Research has demonstrated the effectiveness of incorporating thienopyrimidine derivatives into topical formulations aimed at treating dermatological conditions. These formulations have been assessed for their safety and efficacy through various dermatokinetic studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues in Anticancer Research
Compound Series (152–157): A series of 4,6-disubstituted thieno[3,2-d]pyrimidines bearing pyrrolidinyl-acetylenic groups demonstrated potent dual inhibition of EGFR and ErbB2 kinases. For example, compound 152 exhibited an EGFR IC${50}$ of 14 nM, while 154 showed an IC${50}$ of 20 nM. These compounds also displayed covalent binding to EGFR, enhancing their inhibitory efficacy .
Key Comparison:
Anticonvulsant Thieno[3,2-d]pyrimidines
Thieno[3,2-d]pyrimidine derivatives (e.g., 9a–d, 11a–d) were evaluated for anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These compounds, substituted with alkoxy and pyrazolyl groups, showed varying efficacy in seizure suppression with minimal neurotoxicity in rotarod tests . The chloro-fluoro substituents in the target compound may enhance blood-brain barrier penetration compared to bulkier alkoxy groups, though this remains speculative without direct data.
Antimicrobial Thienopyrimidine Derivatives
Several thieno[3,2-d]pyrimidine derivatives, such as tetrazolo- and triazine-fused analogs (e.g., 8–18), exhibited potent antimicrobial activity. Compounds 8–13 showed high antibacterial activity, while 12b–18 demonstrated antifungal effects . The chloro and fluoro substituents in the target compound may improve membrane permeability or target binding compared to sulfur-containing derivatives (e.g., methylthio groups in 6 and 7) .
Key Comparison:
Fluorescent Thieno[3,2-d]pyrimidine Derivatives
Benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides (e.g., 3a–g) and derivative 6 displayed strong solid-state fluorescence, with compound 6 exhibiting a bathochromic shift and high emission intensity . The chloro-fluoro substituents in the target compound may reduce fluorescence efficiency due to increased electron-withdrawing effects compared to methylsulfanyl or methoxy groups.
Key Comparison:
Morpholino-Substituted Derivatives
The patent compound 2-chloro-4-morpholino-6-((Boc-piperazin-1-yl)methyl)thieno[3,2-d]pyrimidine highlights the role of morpholino and piperazinyl groups in improving solubility and bioavailability. Such substitutions contrast with the chloro-fluoro motif, which may prioritize target affinity over pharmacokinetic properties .
Preparation Methods
Formation of the Thieno[3,2-d]pyrimidine Core
The synthesis begins with the formation of the thieno[3,2-d]pyrimidine ring system. A common intermediate is thieno[3,2-d]pyrimidin-2,4-dione, prepared by ring cyclization of 2-methyl-3-aminothiophene carboxylate. This step establishes the bicyclic heterocyclic scaffold essential for further functionalization.
Chlorination at the C4 Position
The key step for preparing the 4-chloro derivative involves chlorination of the pyrimidin-2,4-dione intermediate using phosphorus oxychloride (POCl3). The reaction is typically refluxed for 20–24 hours, followed by neutralization and crystallization to isolate the 4-chloro intermediate. This chlorination is critical as the chlorine at the C4 position is necessary for the biological activity of the compound.
Nucleophilic Substitutions at the C4 Position
The 4-chloro group is reactive towards nucleophilic substitution, allowing for the introduction of various substituents such as amino groups or triazoles under mild conditions (room temperature in methanol or basic media). However, the chlorine at the C2 position remains largely unreactive under similar conditions, indicating positional selectivity in substitution reactions.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ring cyclization of 2-methyl-3-aminothiophene carboxylate | — | — | — | Formation of thieno[3,2-d]pyrimidin-2,4-dione |
| 2 | Chlorination with POCl3 | Reflux (~110-180 °C) | 20–24 hours | 60-95 | Critical for 4-chloro substitution |
| 3 | Nucleophilic substitution (e.g., NH3 in MeOH) | Room temperature | Several hours | 80-86 | Substitution at C4-Cl position |
| 4 | Introduction of fluorine substituent via fluorinated precursors | Variable | Variable | — | Often incorporated in early steps |
Representative Synthetic Route Example
A representative synthetic route reported involves:
- Starting from 4-fluoroacetophenone, multi-step reactions lead to construction of the thieno[3,2-d]pyrimidine core.
- Chlorination of the pyrimidin-2,4-dione intermediate with POCl3 under reflux to install the 4-chloro group.
- Subsequent nucleophilic substitution reactions at the 4-position to modify the molecule if desired.
- Purification by crystallization or chromatography to isolate the target compound.
Research Findings on Preparation
- The chlorine at the C4 position is essential for biological activity and is introduced via chlorination with POCl3.
- The 2-position chlorine is less reactive, which allows selective substitution at the 4-position.
- Modifications at the 4-chloro site affect biological activity significantly, confirming the importance of precise synthetic control.
- Use of dimethylaminopyridine (DMAP) as a catalyst in chlorination improves yield and reduces emulsion formation compared to N,N-dimethylaniline.
- Bromination at the 7-position can be introduced to facilitate further coupling reactions but also affects biological activity.
Summary Table of Key Synthetic Features
| Feature | Description |
|---|---|
| Core formation | Cyclization of aminothiophene carboxylate to form thieno[3,2-d]pyrimidin-2,4-dione |
| Chlorination reagent | Phosphorus oxychloride (POCl3) |
| Chlorination conditions | Reflux, 110–180 °C, 20–24 hours |
| Fluorine introduction | Via fluorinated starting materials or nucleophilic aromatic substitution |
| Nucleophilic substitution site | Selective substitution at C4-chlorine; C2-chlorine unreactive |
| Catalysts/modifiers | DMAP improves chlorination process |
| Purification | Crystallization from ethyl acetate or chromatographic methods |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine?
- Methodology : The synthesis typically involves cyclization and halogenation steps. For example, thieno[2,3-d]pyrimidine derivatives are synthesized via condensation of 2-amino-3-thiophenecarboxylate derivatives with reagents like formamide or urea under high temperatures (200°C) . Chlorination is achieved using phosphorus oxychloride (POCl₃) under reflux conditions . Fluorine substitution may involve electrophilic fluorination or nucleophilic displacement, depending on precursor availability.
- Key Data : Modified Niementowski reactions (heating in formamide) yield intermediate pyrimidines, with subsequent halogenation steps introducing chloro/fluoro groups .
Q. How is the compound characterized structurally?
- Methodology : Nuclear magnetic resonance (¹H/¹³C NMR) and infrared (IR) spectroscopy are standard for confirming the core structure and substituents . Mass spectrometry (GC-MS) validates molecular weight and purity, as demonstrated in analyses of analogous thieno-pyrimidines .
- Key Data : For example, ¹H NMR of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives shows distinct peaks for aromatic protons (δ 6.8–7.5 ppm) and methylene groups (δ 2.5–3.2 ppm) .
Q. What safety protocols are recommended during synthesis?
- Methodology : Use fume hoods, gloves, and eye protection to avoid inhalation or skin contact. Waste must be segregated and handled by certified disposal services due to halogenated byproducts . Safety statements (e.g., H303+H313+H333) emphasize toxicity risks .
- Key Data : Hazard codes recommend using P264 (wash hands), P305+P351+P338 (eye exposure protocols), and P337+P313 (seek medical attention) .
Advanced Research Questions
Q. How can functionalization of the pyrimidine core modulate biological activity?
- Methodology : Substituents at positions 2, 4, and 6 are modified via nucleophilic aromatic substitution. For example, reacting 4-chloro derivatives with amines (e.g., 4-(methylthio)aniline) under acidic conditions introduces diversity . Chloroacetyl chloride can add electrophilic groups for further derivatization .
- Key Data : Cytotoxicity studies show IC₅₀ values vary by substituent; e.g., 2-chloro-N'-tetrahydrobenzo-thieno-pyrimidin-4-yl acetohydrazide derivatives exhibit activity at 5.07 μM .
Q. What computational approaches predict binding affinity to biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) evaluates interactions with enzymes like kinases or DNA repair proteins. Density functional theory (DFT) calculates electronic properties to optimize reactivity .
- Key Data : Thiazolo[4,5-d]pyrimidines show docking scores correlating with antitumor activity, as seen in studies targeting human cytomegalovirus proteases .
Q. How are structure-activity relationships (SAR) analyzed for derivatives?
- Methodology : Systematic variation of substituents (e.g., chloro, fluoro, trifluoromethyl) followed by in vitro assays (MTT, antimicrobial disk diffusion) identifies pharmacophores. Comparative IC₅₀ tables highlight potency trends .
- Key Data : Derivatives with electron-withdrawing groups (e.g., -CF₃) at position 6 enhance antibacterial activity by 2–3 fold compared to unsubstituted analogs .
Q. What analytical methods ensure purity during scale-up synthesis?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity. GC-MS identifies volatile impurities, while elemental analysis confirms stoichiometry .
- Key Data : GC-MS retention times for thieno-pyrimidines range from 8–12 minutes, with >95% purity required for biological testing .
Q. How are reaction conditions optimized for high-yield synthesis?
- Methodology : Solvent polarity (e.g., toluene vs. DMF), temperature (reflux vs. microwave-assisted), and catalyst screening (e.g., pyridine for POCl₃ reactions) are systematically tested .
- Key Data : Microwave synthesis reduces reaction times from hours to minutes (e.g., 30 minutes at 150°C) with yields >85% .
Notes
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
